

ABBV-467 in Acute Myeloid Leukemia (AML) Models: A Technical Overview

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Compound of Interest

Compound Name: ABBV-467

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Introduction

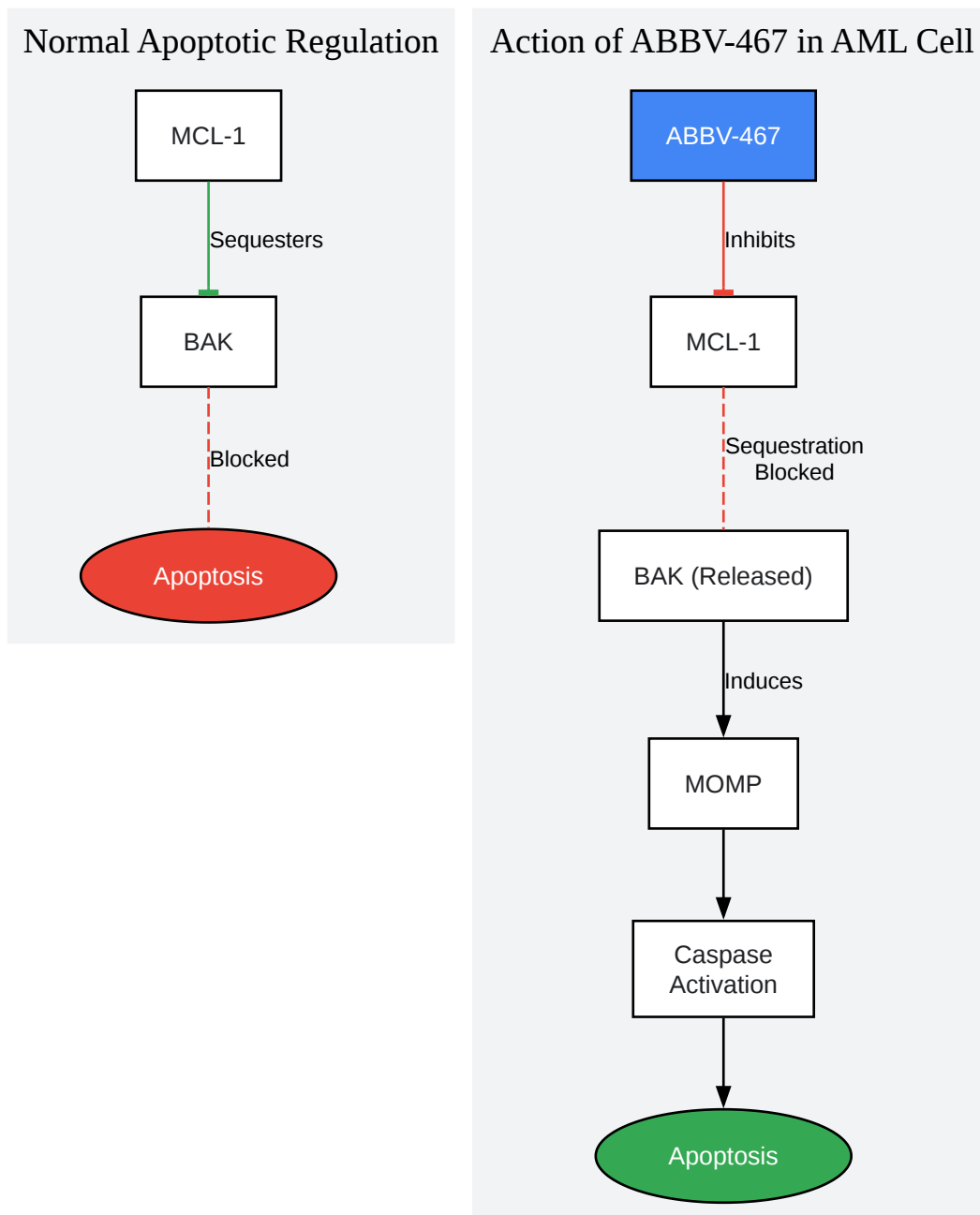
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for these cancer cells is the evasion of apoptosis, or programmed cell death.^{[1][2]} This is often achieved by overexpressing anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family.^[1] Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein in this family, and its overexpression is linked to therapeutic resistance and poor prognosis in AML.^{[3][4]}

ABBV-467 is a potent and highly selective small-molecule inhibitor of MCL-1.^{[5][6][7]} Developed by AbbVie, this agent binds to MCL-1, preventing it from neutralizing pro-apoptotic proteins, thereby triggering cancer cell death.^[7] This document provides an in-depth technical guide on the preclinical evaluation of **ABBV-467** in AML models, summarizing key data, experimental protocols, and the strategic rationale for its use in combination therapies.

Core Mechanism of Action: MCL-1 Inhibition

The BCL-2 protein family acts as a central regulator of the intrinsic apoptotic pathway.^[1] Pro-survival members, like MCL-1 and BCL-2, sequester pro-apoptotic effector proteins such as BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.^[1] In many AML cells, survival is highly dependent on MCL-1.

ABBV-467 functions by mimicking the BH3 domain of pro-apoptotic proteins, binding with high affinity to the hydrophobic groove of MCL-1.[7] This action displaces BAK, leading to its activation, MOMP, caspase activation, and ultimately, apoptosis.[3][8] The selectivity of **ABBV-467** for MCL-1 is crucial, as simultaneous inhibition of other pro-survival proteins like BCL-xL can lead to significant toxicity.[9]



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Caption: Mechanism of **ABBV-467**-induced apoptosis.

Data Presentation: Preclinical Efficacy

ABBV-467 has demonstrated high potency and selectivity in preclinical assays. Its efficacy has been evaluated both as a monotherapy and in combination with other anti-cancer agents in various hematologic cancer models.

Table 1: Binding Affinity and In Vitro Cellular Activity of ABBV-467

Parameter	Target/Cell Line	Value	Reference
Binding Affinity (Ki)	Human MCL-1	<0.01 nM	[5][8]
Other BCL-2 Family Proteins	247-642 nM	[5]	
Cellular Activity (EC50)	MV4-11 (AML)	3.91 nM	[5]
AMO-1 (Multiple Myeloma)	0.16 nM	[5]	
H929 (Multiple Myeloma)	0.47 nM	[5]	
DLD-1 (BCL-xL Dependent)	>10,000 nM	[3][5]	

Table 2: In Vivo Efficacy of ABBV-467 in an AML Xenograft Model

Model	Treatment Group	Result	P-value	Reference
OCI-AML2 Xenograft	ABBV-467 Monotherapy	Resistant	N/A	[5]
ABBV-467 + Venetoclax	99% Tumor Growth Inhibition	<0.00001	[5]	
ABBV-467 + 5- Azacitidine	99% Tumor Growth Inhibition	<0.00001	[5]	
Venetoclax + 5- Azacitidine (Resistant Tumors)	Switched to Venetoclax + ABBV-467	Restored Sensitivity	[5]	

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing preclinical findings. The following sections describe the protocols used to evaluate **ABBV-467**.

In Vitro Assays

- **Binding Affinity (FRET Assay):** The binding affinity of **ABBV-467** to MCL-1 and other BCL-2 family proteins was determined using a Fluorescence Resonance Energy Transfer (FRET)-based competition assay.[5] This assay measures the displacement of a fluorescently labeled probe from the target protein by the inhibitor, with a decrease in FRET signal indicating higher binding affinity.
- **Cellular Viability Assays:** The effect of **ABBV-467** on cell proliferation was assessed using assays like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[4] AML cell lines (e.g., MV4-11) were treated with escalating concentrations of **ABBV-467** for a defined period (e.g., 24-72 hours) to determine the EC50 value.
- **Apoptosis Induction:** Mechanism of cell death was confirmed through several assays:

- Caspase Activation: Caspase-3/7 activity was measured using a luminescent substrate (e.g., Caspase-Glo® 3/7).[3]
- Mitochondrial Membrane Potential ($\Delta\Psi_m$): Loss of mitochondrial membrane potential was assessed using fluorescent dyes like TMRE or JC-1 via flow cytometry.[3]
- Phosphatidylserine Externalization: Apoptotic cells were quantified by staining with Annexin V and a viability dye (e.g., Propidium Iodide) and analyzed by flow cytometry.[3] The use of a pan-caspase inhibitor, z-VAD-fmk, was employed to confirm that cell death was caspase-dependent.[3]

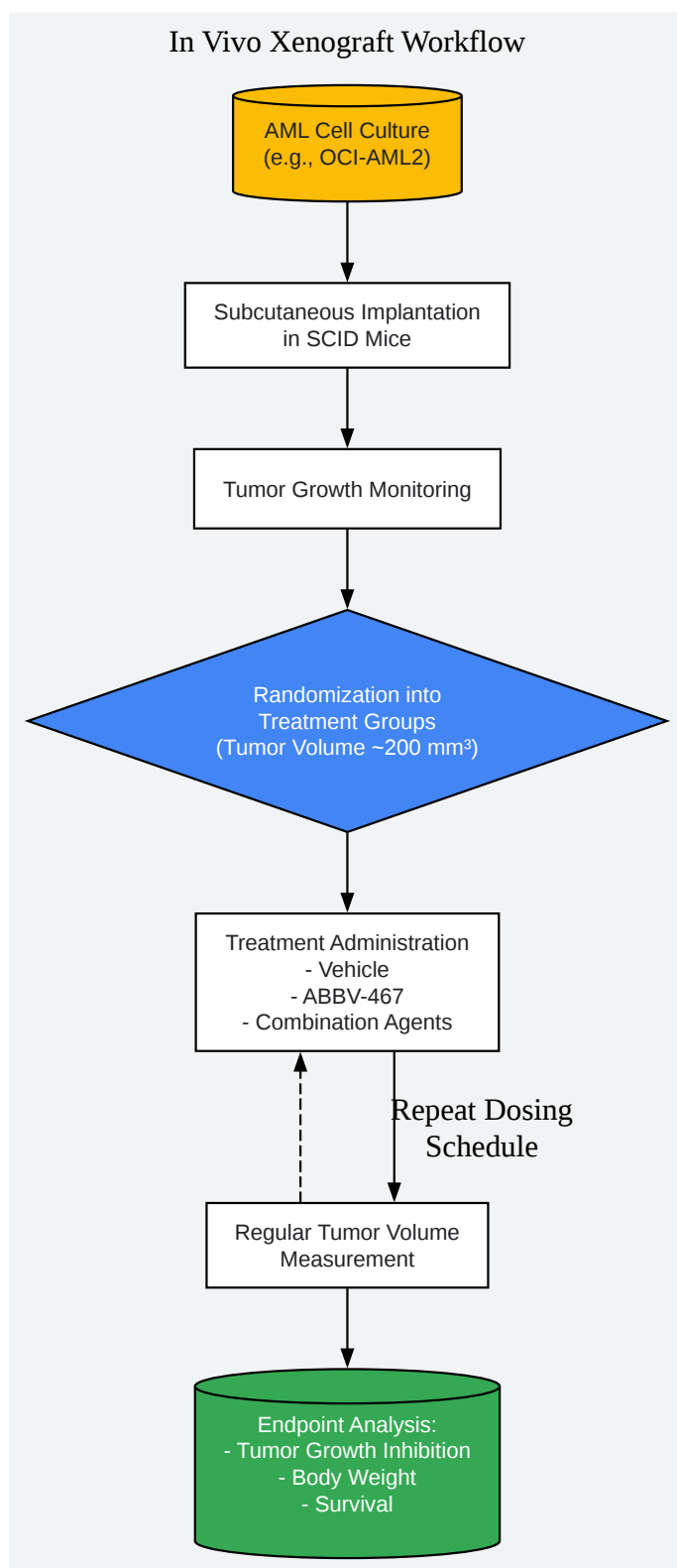
In Vivo Xenograft Studies

The in vivo efficacy of **ABBV-467** was evaluated in immunodeficient mouse models bearing human AML tumors.

- Animal Model: Severe Combined Immunodeficient (SCID) or SCID/beige mice were typically used.[4][9]
- Cell Line Implantation: OCI-AML2 or MV4-11 human AML cells were implanted subcutaneously into the flank of the mice.[5][9] For systemic models, cells transduced with luciferase were injected intravenously.[9]
- Treatment Initiation: Treatment commenced once tumors reached a predetermined average volume, typically around 200 mm³. [4][9]
- Dosing and Administration:
 - **ABBV-467**: Administered intravenously (i.v.). Dosing schedules varied, including single doses or intermittent schedules (e.g., once weekly).[4][9]
 - Combination Agents: Venetoclax was administered orally (p.o.) daily, while 5-azacitidine was given on an intermittent schedule (e.g., once weekly for three weeks).[9]
- Efficacy Endpoints:
 - Tumor Growth Inhibition (TGI): Tumor volumes were measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume of treated versus

vehicle control groups.

- Survival: In some studies, overall survival was a key endpoint.[\[9\]](#)
- Bioluminescence Imaging: For systemic models, tumor burden was monitored by measuring photon flux.[\[9\]](#)



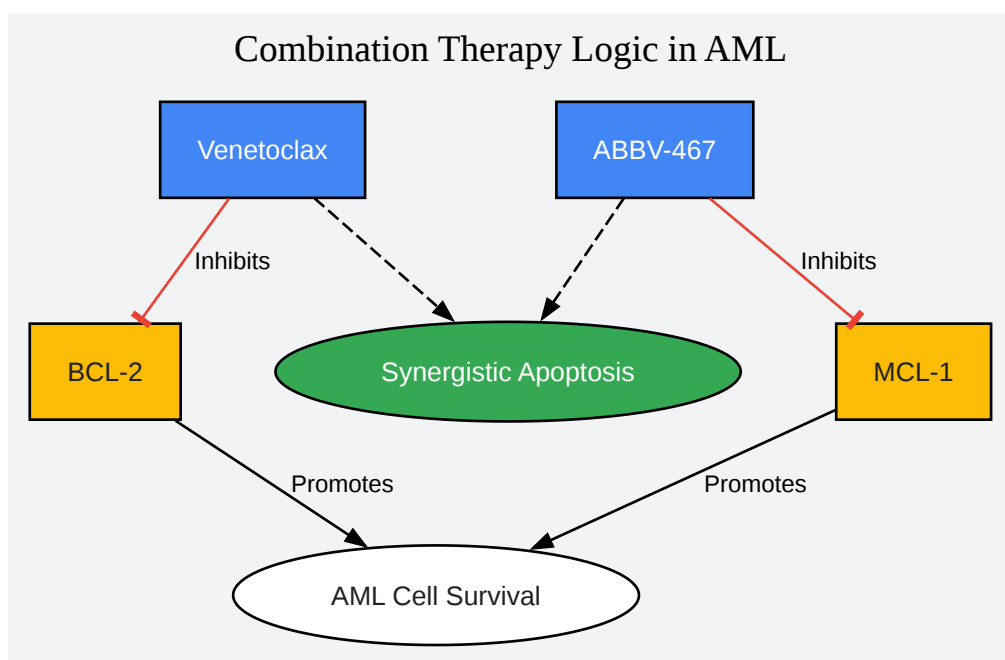
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Caption: Generalized workflow for an AML xenograft study.

Combination Strategy in AML

While potent, MCL-1 inhibitors like **ABBV-467** may face intrinsic or acquired resistance. AML cells can co-opt other BCL-2 family members, particularly BCL-2 itself, to survive. This provides a strong rationale for combination therapy.

Venetoclax, a selective BCL-2 inhibitor, is FDA-approved for treating AML.[3][10] However, resistance to venetoclax often arises from the upregulation of MCL-1.[2][10] Therefore, the dual inhibition of both BCL-2 and MCL-1 is a highly synergistic strategy. By blocking both key survival pathways, the combination of **ABBV-467** and venetoclax can overcome resistance and induce profound apoptosis in AML cells that are dependent on either or both proteins.[5][9] Preclinical data confirms this, showing that the combination is highly effective in AML models resistant to monotherapy, including those that have failed prior treatment with venetoclax and a hypomethylating agent.[5]



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Caption: Rationale for combining BCL-2 and MCL-1 inhibitors.

Clinical Context and Future Directions

ABBV-467 advanced to a first-in-human Phase I clinical trial for patients with relapsed/refractory multiple myeloma (NCT04178902).[3] While the drug demonstrated disease control in one patient, the trial revealed a significant safety concern: increases in cardiac troponin levels were observed in half of the treated patients, suggesting on-target cardiotoxicity.[3][5][11] This adverse effect is thought to be a class-wide challenge for potent MCL-1 inhibitors, as MCL-1 is also important for the survival of cardiomyocytes.[12]

This finding has impacted the clinical development of **ABBV-467** and other MCL-1 inhibitors, highlighting the critical need to optimize the therapeutic index.[10][12] Future research in this area will likely focus on developing intermittent dosing schedules, creating next-generation inhibitors with different properties, or identifying patient populations where the anti-tumor benefit unequivocally outweighs the cardiac risk.

Conclusion

ABBV-467 is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in preclinical AML models, particularly when used in combination with the BCL-2 inhibitor venetoclax. The preclinical data strongly support the rationale of dual BCL-2/MCL-1 inhibition to overcome therapeutic resistance in AML. However, the emergence of cardiac toxicity in early clinical trials underscores a significant hurdle for this class of drugs. The extensive preclinical characterization of **ABBV-467** provides a valuable framework for understanding both the potential and the challenges of targeting MCL-1 in AML and other hematologic malignancies.

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